molecular formula C14H22N2O4S B12825289 (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine

(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine

Cat. No.: B12825289
M. Wt: 314.40 g/mol
InChI Key: WONPRUKUQJVXQN-UHFFFAOYSA-N
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Description

(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a methanamine group and a 3,4-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Attachment of the 3,4-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanol
  • (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)ethanamine
  • (1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)propylamine

Uniqueness

(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methanamine

InChI

InChI=1S/C14H22N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16/h3-4,9,11H,5-8,10,15H2,1-2H3

InChI Key

WONPRUKUQJVXQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC

Origin of Product

United States

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